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Introduction

Octahydropyrazino[2,1-c][1][2]oxazine is a bicyclic heterocyclic compound containing a fused
pyrazine and oxazine ring system. This scaffold is of interest to medicinal chemists due to the
diverse biological activities exhibited by the broader class of oxazine derivatives. While specific
research on the parent octahydropyrazino[2,1-c]oxazine is limited, its structural motifs are
present in a variety of pharmacologically active molecules. This guide provides a
comprehensive overview of the known basic properties, a proposed synthetic approach, and
the general biological context of this heterocyclic system.

Core Physicochemical Properties

Experimentally determined physical properties for the parent octahydropyrazino[2,1-cJoxazine
are not readily available in the public domain. However, data for its stereoisomers and their
dihydrochloride salts have been reported, primarily as computed properties. This information is
crucial for understanding its potential behavior in biological systems and for guiding synthetic
and formulation efforts.

Table 1: Physicochemical Properties of Octahydropyrazino[2,1-c][1][2]oxazine and its
Derivatives
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(S)-

(R)-

(S)-
Octahydropyrazino

Property Octahydropyrazino  Octahydropyrazino .
. . [2,1-c][1][2]oxazine
[2,1-c][1][2]loxazine [2,1-c][1][2]oxazine . .
dihydrochloride
CAS Number 1089759-42-1[2] 508241-14-3[3] 1089280-14-7[4]

Molecular Formula

C7H14N20[5]

C7H14N20[3]

C7H16CI2N20[4]

Molecular Weight 142.20 g/mol [5] 142.1989 g/mol [3] 215.12 g/mol [4]
(9aS)-1,3,4,6,7,8,9,9a
(9aS)-1,3,4,6,7,8,9,9a
(9aR)- )
) octahydropyrazino[2,1
IUPAC Name octahydropyrazino[2,1

octahydropyrazino[2,1
-c][1][2]oxazine[4]

-c][1][2]oxazine

-c][1]
[2]oxazine;dihydrochlo
ride[4]

Topological Polar

24.5 A?[5] 24.5 A2 24.5 A?[4]
Surface Area
Hydrogen Bond Donor 1 5
Count
Hydrogen Bond
yered 3 3 3
Acceptor Count
XLogP3-AA .
-0.7 -0.7 Not Available
(Computed)

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of the parent

octahydropyrazino[2,1-c]oxazine is not explicitly described in the reviewed literature. However,

a plausible synthetic route can be proposed based on the synthesis of structurally related

compounds, such as 3-substituted octahydropyrido[2,1-c][1][2]oxazines.[1] The following

represents a generalized, proposed experimental workflow.

Proposed Synthetic Workflow
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Starting Materials

alpha-Halo ketone

Piperazine-2-methanol (e.g., a-bromoacetophenone for a phenyl-substituted analog)

Reaction Steps
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—>’ N-Alkylation

Products

Y

Final Product:
Substituted-octahydropyrazino[2,1-c]oxazine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for substituted octahydropyrazino[2,1-c]oxazines.

Experimental Protocol (Proposed)

Step 1: N-Alkylation and Intramolecular Cyclization

o Dissolve piperazine-2-methanol in a suitable aprotic solvent such as dimethylformamide
(DMF) or acetonitrile.

e Add a base, for example, potassium carbonate or triethylamine, to the solution.

e Slowly add a solution of an alpha-halo ketone (e.g., 2-chloroethanol or a protected version
thereof for the unsubstituted core) in the same solvent at room temperature.

 Stir the reaction mixture at room temperature or with gentle heating until the starting
materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Upon completion, the reaction is expected to yield the hydroxy-octahydropyrazino[2,1-
c]loxazine intermediate through spontaneous intramolecular cyclization.
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» Work-up the reaction by quenching with water and extracting the product with an organic
solvent. The crude product may be purified by column chromatography.

Step 2: Reduction (if necessary for substituted analogs)

This step is primarily for analogs where a reducible group is introduced in the first step (e.g., a
keto group that is subsequently reduced to a methylene group).

e Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or methanol.
e Add a catalyst, for example, palladium on carbon (Pd/C).

o Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and
stir until the reaction is complete.

« Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate
under reduced pressure to obtain the crude product.

 Purify the final compound by column chromatography or recrystallization.
Characterization:
The final product should be characterized by standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the chemical
structure.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
« Infrared (IR) Spectroscopy: To identify characteristic functional groups.

While specific spectral data for the parent compound is not publicly available, commercial
suppliers of the (S)-isomer and its dihydrochloride salt indicate the availability of *H NMR,
suggesting that such data exists.[6]

Biological Activities and Potential Signaling
Pathways
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There is a lack of specific biological data for octahydropyrazino[2,1-c]oxazine in the scientific
literature. However, the broader class of oxazine derivatives has been extensively studied and
is known to exhibit a wide range of pharmacological activities.[7][8][9] This suggests that
octahydropyrazino[2,1-c]oxazine could be a valuable scaffold for the development of new
therapeutic agents.

Table 2: Reported Biological Activities of the Oxazine Class of Compounds

Biological Activity Reference
Sedative [7]
Analgesic [7]
Antipyretic [7]
Anticonvulsant [7]
Antitubercular [7]
Antitumor [718]
Antimalarial [7]
Antimicrobial [710]

Given the structural similarity to other centrally active agents, it is plausible that
octahydropyrazino[2,1-c]Joxazine derivatives could interact with various receptors and enzymes
in the central nervous system (CNS). For instance, a study on the closely related
octahydropyrido[2,1-c][1][2]oxazine system demonstrated CNS depressant effects, measured
by a reduction in locomotor activity in mice.[1]

Potential Signaling Pathways

Due to the absence of specific studies on octahydropyrazino[2,1-c]Joxazine, any depiction of
signaling pathways would be highly speculative. However, based on the general activities of
the oxazine class, one could envision interactions with pathways related to neurotransmission,
cell cycle regulation (in the context of anticancer activity), or inflammatory cascades.
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Octahydropyrazino[2,1-c]Joxazine Scaffold
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Caption: Potential biological activities of the octahydropyrazino[2,1-c]Joxazine scaffold.

Conclusion

Octahydropyrazino[2,1-cloxazine represents a heterocyclic system with potential for further
exploration in drug discovery. While detailed experimental data on the parent compound is
currently scarce, the available information on its isomers and the broader class of oxazines
provides a solid foundation for future research. The proposed synthetic pathway offers a
starting point for the chemical synthesis of this and related molecules, which will be essential
for enabling detailed biological evaluation. Further investigation into the specific biological
targets and mechanisms of action of octahydropyrazino[2,1-c]oxazine derivatives is warranted
to fully understand their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1249816/
https://pubmed.ncbi.nlm.nih.gov/1249816/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02703640.htm
http://www.allbiopharm.com/product/n/AF02485?l=en_US
https://pubchem.ncbi.nlm.nih.gov/compound/66649934
https://pubchem.ncbi.nlm.nih.gov/compound/66649934
https://pubchem.ncbi.nlm.nih.gov/compound/9aR_-octahydropiperazino_2_1-c_morpholine
https://pubchem.ncbi.nlm.nih.gov/compound/9aR_-octahydropiperazino_2_1-c_morpholine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82658708.htm
http://www.ijpsr.info/docs/IJPSR13-04-12-001.pdf
https://globalresearchonline.net/journalcontents/v63-2/16.pdf
https://oaji.net/articles/2020/8040-1596400306.pdf
https://www.benchchem.com/product/b183374#octahydropyrazino-2-1-c-oxazine-basic-properties
https://www.benchchem.com/product/b183374#octahydropyrazino-2-1-c-oxazine-basic-properties
https://www.benchchem.com/product/b183374#octahydropyrazino-2-1-c-oxazine-basic-properties
https://www.benchchem.com/product/b183374#octahydropyrazino-2-1-c-oxazine-basic-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b183374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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